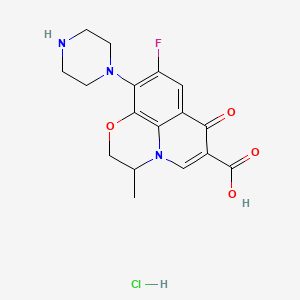

Desmethyl Ofloxacin Hydrochloride

Vue d'ensemble

Description

Desmethyl Ofloxacin Hydrochloride is a metabolite of Ofloxacin . Ofloxacin is a synthetic fluoroquinolone antibacterial agent which inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication . Desmethyl ofloxacin is microbiologically active, but is less active against susceptible organisms than is ofloxacin .

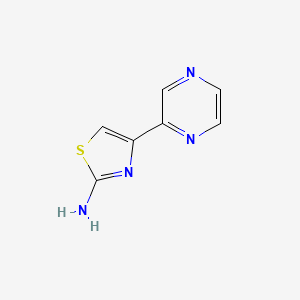

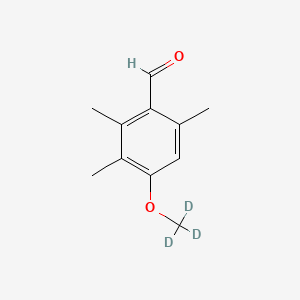

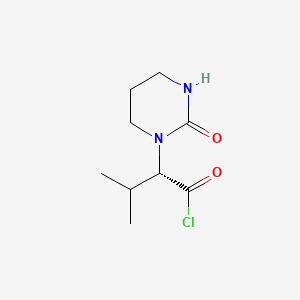

Molecular Structure Analysis

The molecular formula of Desmethyl Ofloxacin Hydrochloride is C17H19ClFN3O4 . The exact mass and monoisotopic mass are 391.1550259 g/mol .Applications De Recherche Scientifique

Antibiotic Research

Desmethyl Ofloxacin Hydrochloride is a metabolite of the fluoroquinolone antibiotic ofloxacin . It’s used in the research of antibiotics, particularly those in the quinolones & fluoroquinolones category .

Immunology & Inflammation Research

This compound is also used in the research area of Immunology & Inflammation . It can be used to study the effects of antibiotics on immune response and inflammation.

Infectious Disease Research

Desmethyl Ofloxacin Hydrochloride is used in the research of infectious diseases . It’s particularly useful in studying bacterial diseases , including sexually transmitted diseases .

Toxicology & Xenobiotic Metabolism Research

This compound is used in the research area of Toxicology & Xenobiotic Metabolism . It’s particularly useful in studying drug metabolites .

Nucleic Acid Turnover/Signaling Research

Desmethyl Ofloxacin Hydrochloride is used in the research of Nucleic Acid Turnover/Signaling . It can be used to study the effects of antibiotics on DNA replication and repair mechanisms.

Mécanisme D'action

Target of Action

Desmethyl Ofloxacin Hydrochloride, a metabolite of the fluoroquinolone antibiotic ofloxacin , primarily targets bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA, which is crucial for DNA replication, transcription, repair, and recombination .

Mode of Action

Desmethyl Ofloxacin Hydrochloride, similar to its parent compound ofloxacin, acts by inhibiting the supercoiling activity of bacterial DNA gyrase . This inhibition prevents the untwisting required for DNA replication, thereby halting the process . The result is the destabilization of bacterial DNA, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Desmethyl Ofloxacin Hydrochloride is the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound disrupts DNA replication, transcription, repair, and recombination . The downstream effect of this disruption is the cessation of these critical cellular processes, leading to bacterial cell death .

Pharmacokinetics

It is known that more than 70% of an oral dose of ofloxacin, the parent compound, is recovered in the urine as unchanged ofloxacin, and only minimal amounts, less than 5% of the dose, are recovered as the metabolites, including desmethyl ofloxacin This suggests that Desmethyl Ofloxacin Hydrochloride may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ofloxacin

Result of Action

The primary result of Desmethyl Ofloxacin Hydrochloride’s action is the death of bacterial cells. By inhibiting DNA gyrase, the compound disrupts critical cellular processes such as DNA replication and transcription. This disruption leads to the destabilization of bacterial DNA and ultimately, cell death .

Action Environment

The action, efficacy, and stability of Desmethyl Ofloxacin Hydrochloride can be influenced by various environmental factors. For instance, a study on ofloxacin, the parent compound, found that its interaction with dissolved organic matter in water environments could be influenced by the presence of specific carbon sources . Additionally, the presence of metal ions in the water environment, such as Cu2+, can significantly promote the interaction between ofloxacin and dissolved organic matter

Propriétés

IUPAC Name |

7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFZKWNXVPUJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

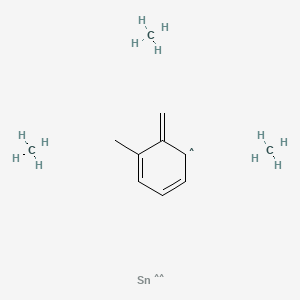

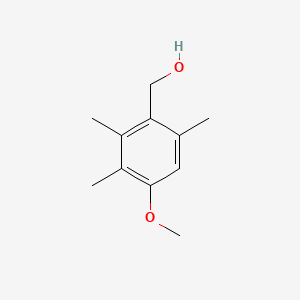

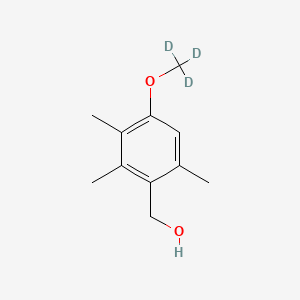

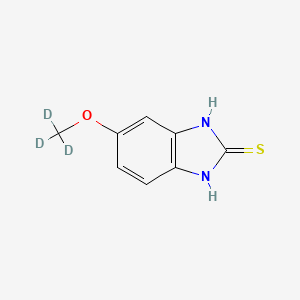

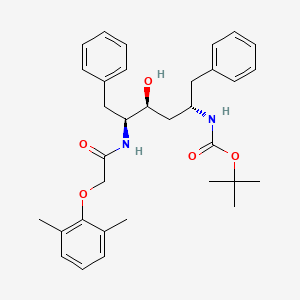

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8](/img/structure/B562801.png)

![3'-hexylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B562805.png)

![(2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B562806.png)

![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)